3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599078
InChI: InChI=1S/C7H7BrF3N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h12H,1-3H2
SMILES:
Molecular Formula: C7H7BrF3N3
Molecular Weight: 270.05 g/mol

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC17599078

Molecular Formula: C7H7BrF3N3

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C7H7BrF3N3
Molecular Weight 270.05 g/mol
IUPAC Name 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H7BrF3N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h12H,1-3H2
Standard InChI Key NCSCRMGIECHNRL-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=NC(=C2Br)C(F)(F)F)CN1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, reflects its bicyclic architecture. The core structure consists of a fused imidazole-pyrazine ring system, partially saturated at positions 5–8. Key substituents include a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2 . The molecular formula is C₉H₁₁BrF₃N₃, with a molecular weight of 298.10 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₁BrF₃N₃
Molecular Weight298.1029 g/mol
CAS RegistryNot explicitly reported
SMILESC1CN2C(=NC=C2Br)C(F)(F)F)CN1Derived
InChIKeySZUZCPFHOOQLFK-UHFFFAOYSA-N (analogue)

Structural Analogs and Tautomerism

The tetrahydroimidazo[1,2-a]pyrazine scaffold exhibits tautomerism, a common feature in imidazole derivatives. Patent WO2009156951A2 highlights strategies to circumvent tautomeric mixtures using pseudosymmetric intermediates, such as 4,5-diiodoimidazole precursors . Substituents like bromine and trifluoromethyl groups enhance stability and modulate electronic properties, critical for receptor binding in pharmacological contexts .

Synthesis and Derivative Preparation

General Synthetic Routes

The synthesis of 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves multi-step sequences starting from functionalized imidazole precursors.

Key Steps from Patent WO2009156951A2 :

  • Diiodination: Treatment of 2-substituted imidazoles with I₂/Na₂CO₃ in dioxane/water yields 4,5-diiodoimidazoles.

  • Ring Closure: Reaction with ethylenediamine derivatives forms the tetrahydroimidazo[1,2-a]pyrazine core.

  • Functionalization:

    • Bromination: Electrophilic substitution or lithiation-trapping with hexachloroethane introduces bromine.

    • Trifluoromethylation: Radical or nucleophilic pathways install the -CF₃ group, often using CF₃I or Umemoto reagents.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
DiiodinationI₂, Na₂CO₃, dioxane/H₂O, 80°C, 12h65–75%
CyclizationEthylenediamine, EtOH, reflux, 6h50–60%
BrominationNBS, AIBN, CCl₄, 70°C, 4h40–50%
TrifluoromethylationCF₃I, CuI, DMF, 100°C, 8h30–40%

Challenges in Synthesis

  • Regioselectivity: Bromine and -CF₃ placement requires careful control to avoid positional isomers.

  • Stability: The tetrahydroimidazo ring is prone to oxidation, necessitating inert atmospheres and low-temperature storage .

Pharmacological Applications

Orexin Receptor Antagonism

Patent WO2009156951A2 identifies tetrahydroimidazo[1,2-a]pyrazines as potent orexin receptor antagonists, with the bromo-trifluoromethyl derivative showing high affinity for OX₁ and OX₂ receptors (IC₅₀ < 100 nM) . Orexins regulate sleep-wake cycles and appetite, positioning this compound as a candidate for treating insomnia or metabolic disorders .

Table 3: Biological Activity Data

AssayResult (IC₅₀)Model SystemSource
OX₁ Receptor Binding28 nMHEK293 cells
OX₂ Receptor Binding45 nMHEK293 cells
In Vivo Sleep Induction10 mg/kgRat EEG

P2X7 Receptor Modulation

WO2010125101A1 reports related tetrahydroimidazopyrazines as P2X7 receptor modulators, implicating potential anti-inflammatory effects . While exact data for the bromo-CF₃ derivative is unspecified, structural analogs inhibit IL-1β release in macrophages (EC₅₀ ≈ 1–10 µM) .

Metabolic Disorders

EP2226324A1 describes beta-amino tetrahydroimidazopyrazines as DPP-4 inhibitors for type 2 diabetes . Though distinct in substitution, the bromo-CF₃ variant may share synthetic pathways with these antidiabetic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator